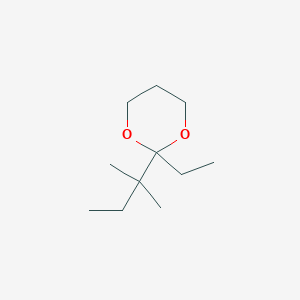
2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group and a 2-methylbutan-2-yl group attached to the dioxane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane typically involves the cyclization of appropriate diols or hydroxy ethers. One common method is the acid-catalyzed cyclization of 2-ethyl-2-(2-methylbutan-2-yl)-1,3-propanediol. The reaction is carried out under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is heated to promote cyclization, leading to the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or ethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the substituents on the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, ethers
Substitution: Halogenated compounds, amines
科学研究应用
2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with a similar ring structure but lacking the ethyl and 2-methylbutan-2-yl groups.
2-Methyl-2-butene: An alkene with a similar 2-methylbutan-2-yl group but lacking the dioxane ring.
Cyclohexane: A cyclic hydrocarbon with a similar six-membered ring structure but lacking the oxygen atoms.
Uniqueness
2-Ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The presence of both an ethyl group and a 2-methylbutan-2-yl group on the dioxane ring enhances its reactivity and potential for forming diverse chemical derivatives.
属性
CAS 编号 |
62674-09-3 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
2-ethyl-2-(2-methylbutan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-5-10(3,4)11(6-2)12-8-7-9-13-11/h5-9H2,1-4H3 |
InChI 键 |
OCPDIKRGQAUBMU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCCCO1)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


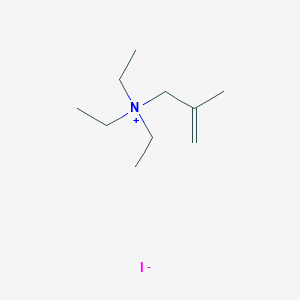
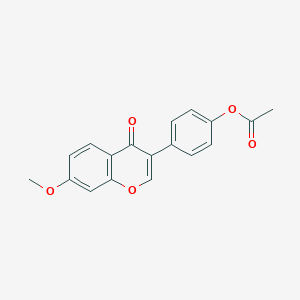
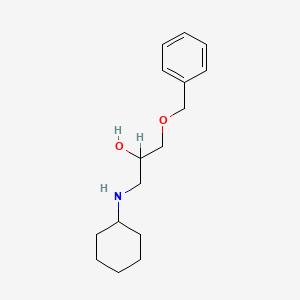
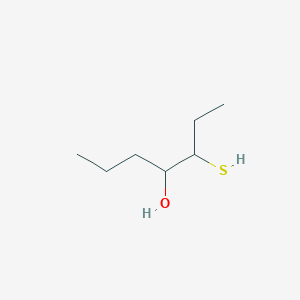
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
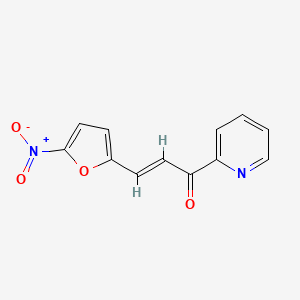
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

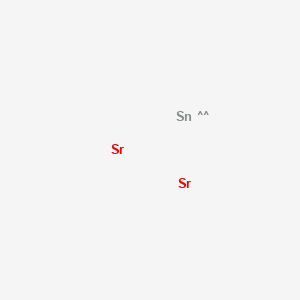

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
